2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoro-6-nitrophenol is a chemical compound with the following structural formula:
C7H3F2NO3
It consists of a phenolic ring substituted with a difluoromethyl group (CF₂H), a fluorine atom (F), and a nitro group (NO₂). The compound’s properties and reactivity arise from these functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for preparing 2-(Difluoromethyl)-3-fluoro-6-nitrophenol. One common approach involves the difluoromethylation of a suitable precursor. For example, starting from 2-fluoro-6-nitrophenol, the difluoromethyl group can be introduced using a difluoromethylation reagent.
b. Reaction Conditions: The reaction typically occurs under mild conditions, often catalyzed by transition metals or other Lewis acids. Solvents like dichloromethane or acetonitrile are commonly used. The choice of reagents and conditions depends on the specific synthetic pathway.
c. Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound likely involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
2-(Difluoromethyl)-3-fluoro-6-nitrophenol can participate in various chemical reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the nitro group can yield an amino derivative.
Substitution: The fluorine atom may be replaced by other functional groups.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), metal hydrides (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its pharmacological properties could be explored for drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism by which 2-(Difluoromethyl)-3-fluoro-6-nitrophenol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related molecules containing fluorine or nitro groups.
Properties
Molecular Formula |
C7H4F3NO3 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoro-6-nitrophenol |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H |
InChI Key |
XACULPQTIFWAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.